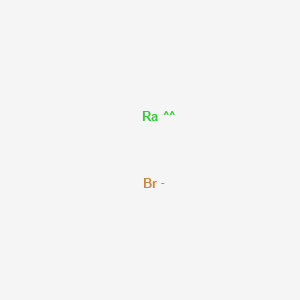
Radium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Radium bromide is an inorganic compound with the chemical formula RaBr₂. It is the bromide salt of radium and was discovered by Pierre and Marie Curie in 1898 during their research on radioactive elements . This compound is highly radioactive and was historically significant in the development of radiochemistry and radiotherapy . Radium bromide appears as white orthorhombic crystals and is known for its intense radioactivity and toxicity .
Vorbereitungsmethoden
Radium bromide is typically produced during the process of separating radium from uranium ore . The preparation involves the following steps:
Analyse Chemischer Reaktionen
Radium bromide undergoes several types of chemical reactions:
Oxidation and Reduction: Radium bromide itself does not undergo oxidation or reduction easily due to the stability of the Ra²⁺ ion.
Substitution Reactions: Radium bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions: Common reagents used in reactions with radium bromide include hydrogen bromide, sulfuric acid, and other halide salts.
Major Products: Major products formed from reactions involving radium bromide include radium sulfate, radium chloride, and other radium halides.
Wissenschaftliche Forschungsanwendungen
Radium bromide has several scientific research applications:
Chemistry: In chemistry, radium bromide is used to study the properties of radioactive elements and their compounds.
Biology and Medicine: Historically, radium bromide was used in radiotherapy for treating cancer and other diseases.
Industry: Radium bromide was used in luminescent paints for watch dials and instrument panels.
Wirkmechanismus
The mechanism of action of radium bromide is primarily due to its radioactivity. Radium emits alpha particles, which can cause significant damage to biological tissues . When radium bromide is used in radiotherapy, the alpha particles emitted by radium can destroy cancerous cells by causing DNA damage and cell death . The molecular targets include the DNA within the cells, leading to the disruption of cellular processes and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Radium bromide can be compared with other radium compounds and bromide salts:
Eigenschaften
Molekularformel |
BrRa- |
|---|---|
Molekulargewicht |
305.93 g/mol |
IUPAC-Name |
radium;bromide |
InChI |
InChI=1S/BrH.Ra/h1H;/p-1 |
InChI-Schlüssel |
UHKMHUJOEVZQSV-UHFFFAOYSA-M |
Kanonische SMILES |
[Br-].[Ra] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


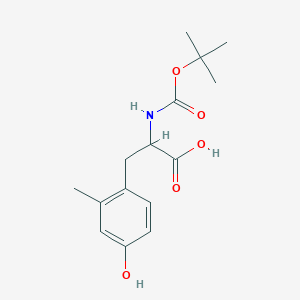

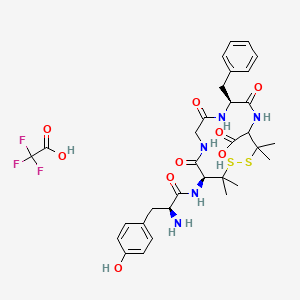



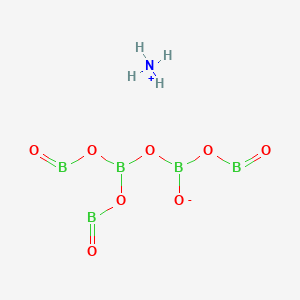


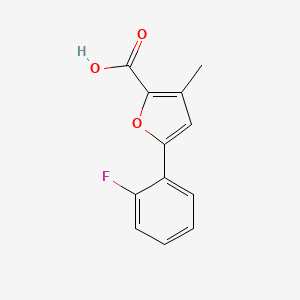
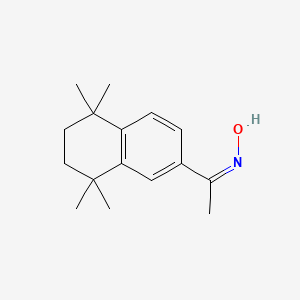
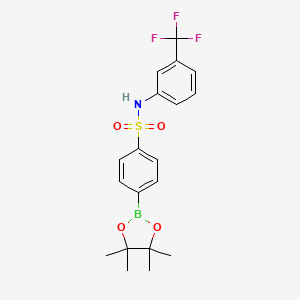

![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)
